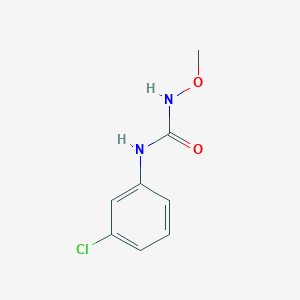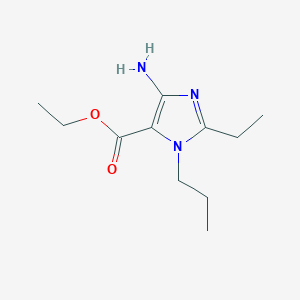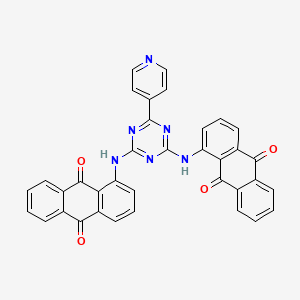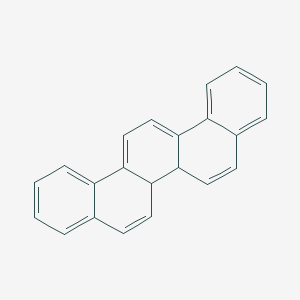![molecular formula C18H15NO B14637573 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile CAS No. 53574-90-6](/img/structure/B14637573.png)
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile is an organic compound that features a complex structure with a methoxyphenyl group and a benzonitrile group connected by a butadiene chain.
Métodos De Preparación
The synthesis of 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile typically involves aldol condensation reactions. One common method involves the reaction of p-anisaldehyde with acetone to form 4-(4’-methoxyphenyl)-3-buten-2-one, which is then further reacted with p-anisaldehyde to yield the final product . The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol for recrystallization .
Análisis De Reacciones Químicas
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile include:
4-(4-Methoxyphenyl)-3-buten-2-one: A precursor in the synthesis of the target compound.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Shares structural similarities and is used in similar applications.
(E)-1-(buta-1,3-diene-1-yl)-4-methoxybenzene: Another related compound with comparable chemical properties.
Propiedades
Número CAS |
53574-90-6 |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
4-[4-(4-methoxyphenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C18H15NO/c1-20-18-12-10-16(11-13-18)5-3-2-4-15-6-8-17(14-19)9-7-15/h2-13H,1H3 |
Clave InChI |
PQNZQXPGXOPWAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


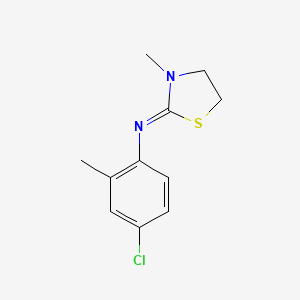
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
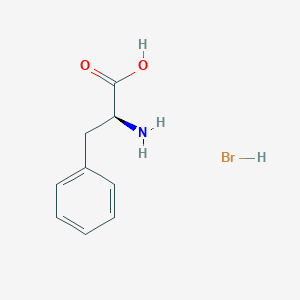
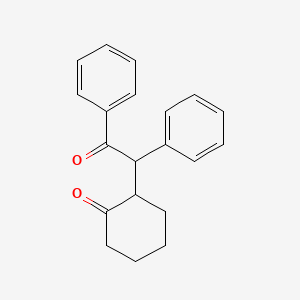
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
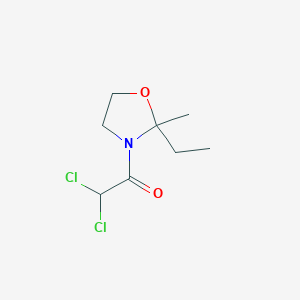
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
